molecular formula C14H12ClNO4S B043902 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS No. 117309-41-8

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Cat. No.: B043902
CAS No.: 117309-41-8
M. Wt: 325.8 g/mol
InChI Key: DINSNNGAGBNQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is not specified in the sources I found. As a research compound, its mechanism of action would depend on the context of the specific study it’s being used in .

Safety and Hazards

The specific safety and hazard information for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is not provided in the sources I found. Sigma-Aldrich notes that the buyer assumes responsibility to confirm the product’s identity and/or purity .

Future Directions

The future directions for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid are not specified in the sources I found. As a research compound, its future use would likely depend on the outcomes of current studies and the evolving needs of the scientific community .

Preparation Methods

The synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonylaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid can be compared with other similar compounds, such as:

    2-[4-Bromo(phenylsulfonyl)anilino]acetic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    2-[4-Methyl(phenylsulfonyl)anilino]acetic acid: The presence of a methyl group instead of a chloro group can lead to differences in chemical properties and applications.

    2-[4-Nitro(phenylsulfonyl)anilino]acetic acid:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSNNGAGBNQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327022
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117309-41-8
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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